Cas no 4734-09-2 (4-Isobutoxybenzylamine)

4-Isobutoxybenzylamine structure
4-Isobutoxybenzylamine structure
4-Isobutoxybenzylamine
4734-09-2
C11H17NO
179.259
MFCD05053646
3156676
12201325

4-Isobutoxybenzylamine Properties

Names and Identifiers

    • (4-Isobutoxyphenyl)methanamine
    • p-Isobutoxybenzylamine
    • VS-09742
    • 4-(2-methylpropoxy)benzenemethanamine
    • BBL030323
    • NCGC00342469-01
    • EN300-50505
    • Z57102877
    • STK947111
    • 4-(2-METHYLPROPOXY)-BENZENEMETHANAMINE
    • [4-(2-methylpropoxy)phenyl]methanamine
    • CS-0154209
    • SCHEMBL969120
    • AB01334358-02
    • 4734-09-2
    • DB-214904
    • AKOS000147976
    • 4-isobutoxybenzylamine
    • 1-[4-(2-methylpropoxy)phenyl]methanamine
    • MFCD05053646
    • +Expand
    • MFCD05053646
    • JBVKKHDTYSDPHA-UHFFFAOYSA-N
    • InChI=1S/C11H17NO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8,12H2,1-2H3
    • CC(C)COC1=CC=C(C=C1)CN

Computed Properties

  • 179.131014166g/mol
  • 1
  • 2
  • 4
  • 179.131014166g/mol
  • 13
  • 128
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • 35.2Ų

Experimental Properties

  • 276.6±15.0 °C at 760 mmHg
  • 0.0±0.6 mmHg at 25°C
  • 116.4±13.6 ºC,
  • Slightly soluble (1.5 g/l) (25 º C),
  • 0.977±0.06 g/cm3 (20 ºC 760 Torr),

4-Isobutoxybenzylamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00DKYU-1g
4-(2-METHYLPROPOXY)-BENZENEMETHANAMINE
4734-09-2 97%
1g
$166.00 2024-05-01
A2B Chem LLC
AG32902-1g
4-(2-METHYLPROPOXY)-BENZENEMETHANAMINE
4734-09-2 97%
1g
$152.00 2024-04-20
Aaron
AR00DL76-250mg
4-(2-METHYLPROPOXY)-BENZENEMETHANAMINE
4734-09-2 97%
250mg
$86.00
abcr
AB480948-250mg
(4-Isobutoxyphenyl)methanamine, 95%; .
4734-09-2 95%
250mg
€184.70
Alichem
A019114790-250mg
(4-Isobutoxyphenyl)methanamine
4734-09-2 97%
250mg
$171.50 2023-09-01
Ambeed
A688577-250mg
(4-Isobutoxyphenyl)methanamine
4734-09-2 97%
250mg
$86.0 2024-07-19
Crysdot LLC
CD12070057-1g
(4-Isobutoxyphenyl)methanamine
4734-09-2 97%
1g
$438 2024-07-24
Enamine
EN300-50505-0.05g
[4-(2-methylpropoxy)phenyl]methanamine
4734-09-2 60%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D711153-50g
4-(2-METHYLPROPOXY)-BENZENEMETHANAMINE
4734-09-2 97%
50g
$300 2022-10-12
TRC
I780185-1g
4-Isobutoxybenzylamine
4734-09-2
1g
$64.00 2023-05-18

4-Isobutoxybenzylamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, rt → 82 °C
1.2 Solvents: Toluene ;  1 h, 20 °C → 80 °C
Reference
Method for synthesizing pimavanserin intermediate
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Acetic acid ,  Methanol ;  overnight, 4 bar, 25 °C
Reference
Process for the manufacturing of pimavanserin
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  rt → 0 °C
1.2 Reagents: Ammonia ;  5 - 7 h, 0 - 10 °C; 6 - 10 h, 3 - 5 bar, 10 °C → 50 °C
1.3 Solvents: Toluene ;  20 - 30 °C; 20 - 40 min, 90 - 100 °C
Reference
Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: Ethanol ;  rt → -10 °C; 6 h; 3 bar, 49 °C; 9 h, 4 bar, 49 °C
1.2 Solvents: Toluene ;  40 °C; 40 °C → 22 °C; 22 °C; 20 min, 22 °C → 95 °C
Reference
Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Ethanol ;  rt → -8 °C
1.2 Reagents: Ammonia ;  8 h, -12 - -8 °C; -8 °C → 50 °C
1.3 Reagents: Hydrogen ;  9 h, 4 bar, 48 - 50 °C
1.4 Solvents: Water ;  70 °C
Reference
Preparation of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-[4-(2-methylpropyloxy)phenylmethyl]carbamide and its tartrate salt and crystalline forms
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ;  5 h, 115 psi, 60 °C
1.2 Solvents: Toluene ;  1 h, 33 °C; 1 h, 33 °C
Reference
A process for preparation of 4-isobutoxybenzylamine acetate
, India, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Ethanol
1.2 -
Reference
Methods using pimavanserin for treating dementia related psychosis
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Ethanol ;  rt
Reference
Pimavanserin for treating neurodegenerative diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Ethanol
1.2 -
Reference
Methods of treating depression, anxiety and sexual dysfunction using the compound pimavanserin
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon supported) Solvents: Ethanol
Reference
Process for preparing pimavanserin
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Pimavanserin alone or in combination for use in the treatment of Alzheimer's disease psychosis
, World Intellectual Property Organization, , ,

4-Isobutoxybenzylamine Raw materials

4-Isobutoxybenzylamine Preparation Products

4-Isobutoxybenzylamine Suppliers

HU BEI YAO SHUO QUAN HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:4734-09-2)
WU JING LI
18971238634
2189484023@qq.com
Hubei Chenghai Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:4734-09-2)
HU MENG YAO
13986212397
1400858822@qq.com

4-Isobutoxybenzylamine Related Literature

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